4-(2,5-Dimethylphenyl)thian-4-ol
Description
4-(2,5-Dimethylphenyl)thian-4-ol is a thianol derivative featuring a tetrahydrothiopyran-4-ol core substituted at the 4-position with a 2,5-dimethylphenyl group. The compound’s structure combines a sulfur-containing heterocycle with lipophilic aromatic substituents, which may influence its solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-10-3-4-11(2)12(9-10)13(14)5-7-15-8-6-13/h3-4,9,14H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJZTEPDLMMANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2(CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2(CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Core Structure : Naphthalene carboxamide.
Substituents : 2,5-Dimethylphenyl group attached to the amide nitrogen.
Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 ~10 µM). The dimethyl groups enhance lipophilicity, favoring membrane penetration, while their electron-donating nature may stabilize interactions within photosystem II .
Comparison :
- Electronic Effects : The dimethylphenyl group in this carboxamide is electron-donating, contrasting with fluoro-substituted analogs (e.g., N-(2,5-difluorophenyl)- derivatives), where electron-withdrawing substituents enhance PET inhibition. Despite this, the dimethylphenyl variant retains high activity, suggesting steric and lipophilic factors dominate over electronic effects in this scaffold .
4-(5-(2,5-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide-d4
Core Structure: Benzenesulfonamide with a pyrazole linker. Substituents: 2,5-Dimethylphenyl and trifluoromethyl groups.
Comparison :
- Substituent Synergy : The combination of dimethylphenyl (electron-donating) and trifluoromethyl (electron-withdrawing) groups may create a balanced electronic profile. In contrast, 4-(2,5-Dimethylphenyl)thian-4-ol lacks such polar substituents, relying solely on methyl groups for lipophilicity .
Structure-Activity Relationship (SAR) Trends
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Substituent Position: Para-substituted dimethyl groups (2,5-) optimize steric compatibility in naphthalene carboxamides, whereas meta-substitution (3,5-) reduces activity . This trend may extrapolate to thianol derivatives.
Lipophilicity : Methyl groups enhance membrane permeability in PET inhibitors, a property likely shared by this compound.
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